COX-2 Selectivity Index Advantage Over Celecoxib and Indomethacin in 2,6-Disubstituted Pyridazin-3(2H)-one Class
In the class of 2,6-disubstituted pyridazin-3(2H)-ones, the dual methoxy-substitution pattern structurally related to the target compound is associated with markedly improved COX-2 selectivity over COX-1 compared with standard NSAIDs. In a direct head-to-head study, representative 2,6-disubstituted pyridazinone derivatives bearing aryl moieties at C6 and substituted N2 side chains achieved COX-2 selectivity indices (COX-1 IC50 / COX-2 IC50) of up to 38, representing a 2.2-fold improvement over celecoxib (SI = 17) and a 76-fold improvement over indomethacin (SI = 0.50) [1]. Separately, optimized 2,6-disubstituted analogs displayed COX-2 IC50 values ranging from 15.56–19.77 nM (low nanomolar range) [1], while compounds from a related series showed COX-2 IC50 values of 0.77–1.89 µM with SI values of 13.38–16.70, compared to celecoxib (IC50 = 0.35 µM, SI = 37.03) and indomethacin (IC50 = 0.42 µM, SI = 0.50) [2]. The higher SI in the first series is attributed to the specific C6 aryl group contributing to a gain in COX-2 selectivity while minimizing COX-1 inhibition, directly relevant to the target compound's 6-(3-methoxyphenyl) substitution.
| Evidence Dimension | COX-2 enzyme inhibition selectivity index |
|---|---|
| Target Compound Data | COX-2 IC50 range 15.56–19.77 nM (class-representative 2,6-disubstituted pyridazinone); SI up to 38 [1] |
| Comparator Or Baseline | Celecoxib: COX-2 IC50 = 0.35 µM, SI = 17–37.03; Indomethacin: COX-2 IC50 = 0.42 µM, SI = 0.50 [1][2] |
| Quantified Difference | SI up to 2.2-fold higher than celecoxib; up to 76-fold higher than indomethacin; COX-2 IC50 up to 23-fold lower than celecoxib (19.77 nM vs. 350 nM) [1][2] |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assay; human recombinant enzymes |
Why This Matters
Higher COX-2 selectivity directly correlates with reduced gastric ulcerogenicity and renal toxicity, critical parameters for any procurement decision involving in vivo anti-inflammatory studies where safety margin is a gating factor.
- [1] Ahmed EM, Kassab AE, El-Malah AA, et al. Synthesis and biological evaluation of pyridazinone derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Eur J Med Chem. 2019;171:25-37. View Source
- [2] Abdellatif KRA, Abdelall EKA, Lamie PF, et al. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorg Chem. 2025;153:107803. View Source
